Pantopon

Beschreibung

Eigenschaften

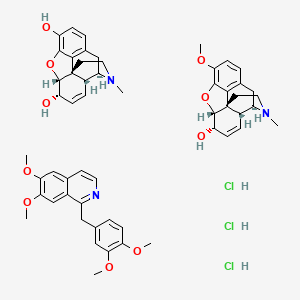

CAS-Nummer |

8002-76-4 |

|---|---|

Molekularformel |

C55H64Cl3N3O10 |

Molekulargewicht |

1033.5 g/mol |

IUPAC-Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |

InChI |

InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |

InChI-Schlüssel |

LGFMXOTUSSVQJV-NEYUFSEYSA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |

Kanonische SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Pantopon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantopon, a preparation of opium alkaloids as hydrochloride salts, represents a classic example of a multi-component analgesic.[1][2] Its therapeutic effect is not attributable to a single molecule but rather to the complex interplay of its constituent alkaloids, each possessing a distinct pharmacological profile. This guide provides a detailed exploration of the core mechanisms of action of the primary alkaloids in this compound, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways. The typical composition of this compound consists of morphine, codeine, thebaine, noscapine (B1679977), and papaverine (B1678415), among other miscellaneous alkaloids.[1][2] Understanding the individual and potential synergistic actions of these components is crucial for researchers in pain management and drug development.

I. Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the principal alkaloids found in this compound. These values provide a basis for comparing the potency and receptor interactions of each component.

| Alkaloid | Receptor/Enzyme Target | Binding Affinity (Ki) | Potency (IC50/EC50) | Notes |

| Morphine | µ-opioid receptor (MOR) | 1.2 nM[3] | - | High affinity agonist. |

| Codeine | µ-opioid receptor (MOR) | >100 nM[4] | - | Low affinity agonist; acts as a prodrug to morphine.[5] |

| Papaverine | Phosphodiesterase 10A (PDE10A) | - | 17 nM | Potent and selective inhibitor. |

| Noscapine | Sigma-1 Receptor | Not explicitly found | - | Acts as a sigma receptor agonist.[6] |

| Thebaine | Opioid Receptors | Low affinity[7] | - | Natural (-)-thebaine is not analgesic; synthetic (+)-thebaine has analgesic effects.[8] |

II. Mechanisms of Action and Signaling Pathways

The analgesic and other pharmacological effects of this compound are a composite of the mechanisms of its constituent alkaloids.

A. Morphine and Codeine: Mu-Opioid Receptor Agonism

The primary analgesic effects of this compound are mediated by morphine and its metabolic precursor, codeine, through their action on µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[9]

Signaling Pathway:

-

Receptor Binding: Morphine binds to the extracellular domain of the MOR.[9]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o). The Gα subunit exchanges GDP for GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10]

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. This ultimately results in the attenuation of pain signaling.[9]

B. Papaverine: Phosphodiesterase Inhibition

Papaverine contributes to the overall effect of this compound not through opioid receptors, but by acting as a smooth muscle relaxant.[11][12] Its primary mechanism is the inhibition of phosphodiesterases (PDEs), particularly PDE10A.[10]

Signaling Pathway:

-

PDE Inhibition: Papaverine enters smooth muscle cells and inhibits PDE enzymes.

-

Increased Cyclic Nucleotides: PDE inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation.[12]

-

Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while increased cGMP levels activate Protein Kinase G (PKG).

-

Decreased Intracellular Calcium: PKA and PKG phosphorylate various downstream targets, which ultimately leads to a decrease in intracellular calcium concentrations. This can occur through increased sequestration of Ca2+ into the sarcoplasmic reticulum and decreased influx of extracellular Ca2+.[12]

-

Smooth Muscle Relaxation: The reduction in intracellular calcium prevents the activation of myosin light-chain kinase, leading to dephosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation.[12]

C. Noscapine: Sigma Receptor Agonism and Other Actions

Noscapine's primary role is as an antitussive, mediated through its activity as a sigma receptor agonist.[6][13] It also exhibits anti-inflammatory and potential anti-cancer properties through modulation of microtubule dynamics and NF-κB signaling.[14][15]

Signaling Pathway (Sigma Receptor):

The downstream signaling of sigma-1 receptor activation by noscapine is complex and can involve modulation of intracellular calcium levels and interaction with other signaling pathways. Activation of sigma-1 receptors can lead to neuroprotective effects by suppressing intracellular nitric oxide (NO) levels and calcium, which is particularly relevant in ischemic conditions.[6][16]

D. Thebaine: A Stimulatory Alkaloid

Thebaine is structurally similar to morphine and codeine but has stimulatory rather than depressant effects on the central nervous system, which can lead to convulsions at high doses.[8][17] The natural (-)-thebaine enantiomer does not have analgesic properties, while the synthetic (+)-thebaine does, likely through opioid receptor interaction.[8] The precise mechanism of its stimulatory effects is not as well-elucidated as the other alkaloids but may involve antagonism at glycine (B1666218) receptors or other non-opioid pathways. Thebaine is primarily significant as a precursor for the semi-synthesis of other opioids like oxycodone and buprenorphine.[18]

III. Experimental Protocols

A. Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Objective: To determine the Ki of an opioid alkaloid for the human µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Morphine, Codeine, or other opioid alkaloids.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound (e.g., from 10^-11 to 10^-5 M).

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Phosphodiesterase (PDE) Activity Assay

This protocol outlines a luminescent assay for measuring PDE activity, suitable for screening inhibitors like papaverine.

Objective: To measure the inhibition of PDE activity by a test compound.

Materials:

-

Purified PDE enzyme.

-

Substrate: cAMP or cGMP.

-

PDE-Glo™ Phosphodiesterase Assay Kit (or similar), which includes reaction buffer, termination buffer, detection solution, and Kinase-Glo® Reagent.

-

Test Compound: Papaverine.

-

Luminometer.

Procedure:

-

PDE Reaction:

-

In a multi-well plate, set up the PDE reaction by combining the purified PDE enzyme with the assay buffer and the test compound at various concentrations.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Termination: Stop the PDE reaction by adding the termination buffer, which typically contains a broad-spectrum PDE inhibitor like IBMX.[1]

-

Detection:

-

Add the detection solution, which contains ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for a cAMP assay). The remaining cyclic nucleotide from the PDE reaction will activate the kinase.

-

The activated kinase will consume ATP.

-

-

Luminescence Measurement:

-

Add the Kinase-Glo® Reagent, which contains luciferase and its substrate.

-

The amount of light produced is inversely proportional to the PDE activity (i.e., higher PDE activity leads to less remaining cyclic nucleotide, less kinase activation, more remaining ATP, and thus higher luminescence).

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of the test compound.

-

Determine the IC50 value for the inhibition of PDE activity.

-

IV. Synergistic Effects

A key rationale for a multi-component formulation like this compound is the potential for synergistic or additive interactions between its constituents, which could enhance therapeutic efficacy while potentially reducing side effects. For example, the smooth muscle relaxant properties of papaverine may complement the analgesic effects of morphine in certain types of pain, such as visceral pain. However, there is a lack of specific in vivo studies quantifying the synergistic analgesic effects of the precise alkaloid combination in this compound.

Experimental Approach to Assess Synergy (Isobolographic Analysis):

Isobolographic analysis is a standard method to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[2][19]

-

Dose-Response Curves: Determine the dose-response curves for each individual alkaloid (e.g., morphine and papaverine) for a specific analgesic effect in an animal model of pain (e.g., hot-plate or tail-flick test).

-

Determine ED50: From the dose-response curves, calculate the ED50 (the dose that produces 50% of the maximal effect) for each drug.

-

Isobologram Construction: Plot the ED50 of one drug on the x-axis and the ED50 of the other drug on the y-axis. A straight line connecting these two points represents the line of additivity.

-

Test Drug Combinations: Administer various fixed-ratio combinations of the two drugs and determine the doses of the combination that produce the ED50 effect.

-

Analysis:

-

If the experimentally determined ED50 values for the combinations fall on the line of additivity, the interaction is additive.

-

If the points fall below the line, the interaction is synergistic (a lower total dose is required to produce the same effect).

-

If the points fall above the line, the interaction is antagonistic.

-

V. Conclusion

The mechanism of action of this compound is a multifaceted interplay of its constituent opium alkaloids. The potent analgesia is primarily driven by the µ-opioid receptor agonism of morphine and its prodrug, codeine. This is complemented by the smooth muscle relaxant effects of papaverine through PDE inhibition, and the antitussive and other potential modulatory actions of noscapine via sigma receptor agonism. Thebaine's main role is that of a chemical precursor, though its stimulatory properties may also contribute to the overall pharmacological profile. While the potential for synergistic interactions between these components is a compelling therapeutic rationale, further dedicated research is required to fully elucidate and quantify these effects for the specific formulation of this compound. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the complex pharmacology of this classic multi-alkaloid preparation.

References

- 1. promega.com [promega.com]

- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wedorecover.com [wedorecover.com]

- 5. Codeine - Wikipedia [en.wikipedia.org]

- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of opium alkaloids. Part 44: synthesis and opioid receptor binding profile of substituted ethenoisomorphinans and ethenomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thebaine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antifibrotic Effects of Noscapine through Activation of Prostaglandin E2 Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Thebaine [bionity.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Analgesic combinations - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Mixed Opium Alkaloids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opium, the dried latex from Papaver somniferum, is a complex mixture of over 40 alkaloids, which have been a cornerstone of analgesia for millennia. While morphine is its principal psychoactive component, the synergistic and sometimes countervailing effects of the other major alkaloids—codeine, thebaine, papaverine (B1678415), and noscapine (B1679977)—contribute to opium's unique pharmacological profile. This document provides an in-depth technical examination of the pharmacology of these mixed alkaloids. It is intended for researchers and professionals in drug development seeking to understand the nuanced interactions of these compounds to inform the design of novel therapeutics with improved efficacy and safety profiles. This guide details the pharmacodynamics, including receptor interactions and signaling pathways, and the pharmacokinetics of the principal opium alkaloids. It includes structured quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate a comprehensive understanding.

Introduction to Opium Alkaloids

The alkaloids present in opium can be broadly classified into two chemical groups: phenanthrenes and benzylisoquinolines.[1]

-

Phenanthrenes: This group includes the classic opioid receptor agonists morphine, codeine, and thebaine. They possess a rigid, multi-ring structure that allows them to bind to and activate opioid receptors in the central nervous system (CNS), producing effects like analgesia, euphoria, sedation, and respiratory depression.[2]

-

Benzylisoquinolines: This group, which includes papaverine and noscapine, has a different chemical structure and lacks significant affinity for classical opioid receptors.[3][4] Their primary effects are mediated through other mechanisms, such as smooth muscle relaxation (papaverine) and antitussive actions (noscapine), and they do not produce the narcotic effects characteristic of the phenanthrene (B1679779) alkaloids.[3][5]

The co-existence of these diverse compounds in crude opium preparations leads to a complex pharmacological interaction that is not fully replicated by pure morphine alone.

Pharmacodynamics: Mechanisms of Action

The primary mechanism for the narcotic effects of opium alkaloids is their interaction with the endogenous opioid receptor system, a family of G-protein coupled receptors (GPCRs) comprising three main subtypes: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR).[6]

Opioid Receptor Signaling Pathways

Upon agonist binding, opioid receptors trigger two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[7][8]

-

G-Protein Pathway (Canonical Signaling): This is considered the "classical" pathway responsible for analgesia.[7] The binding of an agonist like morphine causes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gαi/o).[9] The activated Gα subunit dissociates and inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10] The Gβγ subunit complex also dissociates and acts on other effectors, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[10] The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, decreasing its excitability and inhibiting neurotransmitter release, which ultimately blocks pain signal transmission.[11]

-

β-Arrestin Pathway (Receptor Regulation and Side Effects): This pathway is primarily involved in receptor desensitization and internalization.[7] However, it is now understood that β-arrestin signaling also contributes independently to certain physiological effects. For opioid receptors, the β-arrestin pathway has been implicated in mediating many of the adverse effects, such as respiratory depression, tolerance, and constipation.[8] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of modern opioid drug development, aiming to create potent analgesics that selectively activate the G-protein pathway while minimizing β-arrestin recruitment.[8]

Individual Alkaloid Profiles & Receptor Affinities

The pharmacological effects of individual alkaloids are dictated by their affinity (Ki) and efficacy at the different opioid receptor subtypes. While morphine is a potent agonist at the MOR, other alkaloids have markedly different profiles.

-

Morphine: The prototypical opioid analgesic, morphine constitutes about 10-12% of raw opium.[1] It exhibits high affinity and potent agonism primarily at the MOR, which mediates most of its analgesic effects, as well as euphoria and respiratory depression.[12] It has lower affinity for DOR and KOR.[12]

-

Codeine: Present at 1-3% in opium, codeine is a weak MOR agonist itself.[2] Its analgesic effect is primarily due to its metabolic conversion to morphine in the liver by the CYP2D6 enzyme.[13] Consequently, its potency is significantly lower than morphine's.

-

Thebaine: A minor constituent (1-3%), thebaine is structurally similar to morphine and codeine but has stimulatory rather than depressant effects, causing convulsions at high doses.[14][15] It is a weak MOR agonist but also acts as a glycine (B1666218) receptor antagonist, which may contribute to its convulsant properties. Natural (-)-thebaine has a low affinity for the delta-opioid receptor (Ki = 1.02 µM).[16] It serves mainly as a precursor for the semi-synthetic production of opioids like oxycodone and naloxone.[17]

-

Papaverine: This benzylisoquinoline alkaloid has no significant affinity for opioid receptors and is non-narcotic.[3] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), particularly PDE10A, which leads to increased intracellular levels of cAMP and cGMP.[18] This results in the relaxation of smooth muscles, causing vasodilation, and it is used clinically as an antispasmodic.[11]

-

Noscapine: Another non-narcotic benzylisoquinoline alkaloid, noscapine lacks affinity for classical opioid receptors.[9] Its well-established antitussive (cough-suppressing) effect is believed to be mediated primarily through agonism at sigma (σ) receptors.[4][15] It does not cause respiratory depression or addiction and is also being investigated for its potential anti-cancer properties due to its ability to interfere with microtubule function.[7]

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Principal Opium Alkaloids

| Alkaloid | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Primary Mechanism of Action |

|---|---|---|---|---|

| Morphine | 1.2 - 25 | 56 - 1000 | 4200 | MOR Agonist[19][20] |

| Codeine | >100 | Low Affinity | Low Affinity | Weak MOR Agonist (Prodrug for Morphine)[7][10] |

| Thebaine | Low Affinity | ~1020 | Not Reported | MOR Agonist / Glycine Receptor Antagonist[16] |

| Papaverine | Negligible | Negligible | Negligible | Phosphodiesterase (PDE) Inhibitor[3][18] |

| Noscapine | Negligible | Negligible | Negligible | Sigma (σ) Receptor Agonist[4][15] |

Note: Ki values can vary significantly between studies due to different experimental conditions (e.g., tissue source, radioligand used). The values presented represent a range from available literature.

Pharmacokinetics: ADME Profiles

The absorption, distribution, metabolism, and excretion (ADME) of opium alkaloids are complex and vary significantly between compounds. Metabolism, particularly in the liver, is a critical determinant of the activity and duration of action for several alkaloids.

-

Absorption: When taken orally, most opium alkaloids are well-absorbed from the gastrointestinal tract. However, they are subject to significant first-pass metabolism in the liver, which reduces the bioavailability of alkaloids like morphine.[21]

-

Distribution: After absorption, the alkaloids are widely distributed throughout the body and cross the blood-brain barrier to exert their effects on the CNS.[19]

-

Metabolism: The liver is the primary site of metabolism.

-

Morphine is primarily metabolized via glucuronidation to morphine-3-glucuronide (B1234276) (M3G, largely inactive) and morphine-6-glucuronide (B1233000) (M6G, an active metabolite more potent than morphine itself).[13]

-

Codeine undergoes O-demethylation by CYP2D6 to form morphine (the primary active analgesic) and N-demethylation by CYP3A4 to norcodeine.[13]

-

Thebaine is metabolized in mammalian tissues to oripavine and codeine, which can then be converted to morphine.[22]

-

Papaverine and Noscapine are extensively metabolized in the liver to inactive metabolites.[10][19]

-

-

Excretion: The metabolites of opium alkaloids are primarily excreted in the urine.[19]

Table 2: Pharmacokinetic Parameters of Principal Human Opium Alkaloids

| Alkaloid | Oral Bioavailability (%) | Tmax (Oral) (hours) | Elimination Half-life (hours) | Primary Metabolic Enzymes |

|---|---|---|---|---|

| Morphine | ~24% | 0.75 - 2.5 | 2 - 3 | UGT2B7, UGT1A1[14][21] |

| Codeine | ~90% | ~1.0 | 2.5 - 3 | CYP2D6, CYP3A4, UGT2B7[13] |

| Thebaine | N/A (Human) | N/A (Human) | ~1.1 (Rat, Plasma) | Cytochrome P450[21][22] |

| Papaverine | ~54% | 1 - 2 | 1.5 - 2.2 | Hepatic enzymes[10][11] |

| Noscapine | ~30% | ~0.5 - 1.0 | 2.6 - 4.5 | Hepatic enzymes (e.g., CYP2C9)[19] |

Experimental Protocols & Workflows

Reproducible and validated experimental methods are crucial for the study of opioid pharmacology. Below are representative protocols for key in vitro and in vivo assays.

In Vitro: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Objective: To determine the Ki of a test compound (e.g., morphine) for the human mu-opioid receptor (MOR).

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human MOR.

-

Radioligand: A selective MOR agonist, such as [³H]-DAMGO.

-

Test Compound: The opium alkaloid of interest (e.g., morphine).

-

Non-specific Binding Control: A non-selective opioid antagonist, such as naloxone, at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well plate, cell harvester with glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Pharmacokinetics of vasoactive substances administered into the human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. | Semantic Scholar [semanticscholar.org]

- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of (3H) thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of papaverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdr.net [pdr.net]

- 11. Morphine - Wikipedia [en.wikipedia.org]

- 12. Thebaine - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Stereoselective mu- and delta-opioid receptor-related antinociception and binding with (+)-thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Papaverine - Wikipedia [en.wikipedia.org]

- 17. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Transformation of thebaine to oripavine, codeine, and morphine by rat liver, kidney, and brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rxhive.zynapte.com [rxhive.zynapte.com]

The Historical Development of Pantopon: A Technical Overview for Researchers

A comprehensive examination of the origins, pharmacology, and early evaluation of a pioneering multi-alkaloid analgesic.

Introduction

In the early 20th century, the quest for a potent and well-tolerated analgesic led to the development of Pantopon, a novel preparation derived from opium. This technical guide provides an in-depth exploration of the historical development of this compound as an analgesic, designed for researchers, scientists, and drug development professionals. It delves into the chemical composition, the rationale behind its creation, and the experimental context of its evaluation, while also exploring the fundamental signaling pathways through which its constituent alkaloids exert their effects.

Genesis and Composition of this compound

This compound, also known by the names Omnopon and Papaveretum, was introduced by the pharmaceutical company Hoffmann-La Roche in 1909.[1] It was conceptualized as an injectable preparation of "whole opium," containing the full spectrum of opium alkaloids in their naturally occurring proportions, but purified of insoluble materials like tars and resins.[1] The primary objective was to create an analgesic that was nearly as potent as morphine by weight, but potentially better tolerated, particularly by individuals with a hypersensitivity to morphine alone.[1]

The preparation was formulated by treating standardized medicinal opium with hydrochloric acid, resulting in a mixture of the hydrochloride salts of the various alkaloids. A common formulation of this compound consisted of a precise mixture of the principal opium alkaloids.

| Alkaloid | Relative Proportion (parts) | Chemical Class | Primary Pharmacological Role |

| Morphine HCl | 20 | Phenanthrene | Principal analgesic, µ-opioid receptor agonist |

| Codeine HCl | 5 | Phenanthrene | Analgesic (prodrug to morphine), antitussive |

| Thebaine HCl | 6 | Phenanthrene | Precursor to semi-synthetic opioids, stimulant properties |

| Noscapine HCl (formerly Narcotine) | 8 | Benzylisoquinoline | Antitussive, potential anticancer properties |

| Papaverine HCl | - | Benzylisoquinoline | Smooth muscle relaxant, vasodilator |

| Other miscellaneous alkaloids | 6 | Various | Contributory and modifying effects |

Note: Some sources indicate that Papaveretum, a similar preparation, specifically contained morphine, codeine, and papaverine, with the morphine content adjusted to approximately 50% by weight. The exact composition of these preparations could vary.[2][3]

Early Experimental Evaluation and Methodologies

Direct quantitative comparisons of this compound and morphine from its initial development are scarce in readily available literature, with key early studies published in German journals that are not widely accessible. However, the historical context of analgesic testing provides insight into the likely methodologies of the era.

Historical Context of Analgesic Testing

In the early 20th century, the methods for quantifying pain and analgesia were still in their infancy. Animal models were the primary tool for preclinical evaluation. Two of the most significant early methods for assessing the efficacy of centrally acting analgesics were the tail-flick test and the hot-plate test.

-

The Tail-Flick Test: First described by D'Amour and Smith in 1941, this method involves applying a focused beam of heat to a rodent's tail and measuring the latency to a reflexive "flick" of the tail away from the stimulus.[4][5][6] A longer latency period after drug administration indicates an analgesic effect.

-

The Hot-Plate Test: Developed by Eddy and Leimbach in 1953, this test measures the reaction time of an animal placed on a heated surface, typically by observing behaviors such as paw licking or jumping.[7] An increased latency to these responses is indicative of analgesia.

It is important to note that these standardized methods were developed several decades after the introduction of this compound. The initial evaluations of this compound likely relied on less quantitative observational studies in animals, focusing on general sedation and reaction to painful stimuli, and on clinical observations in human patients.

Presumed Experimental Protocol for Analgesic Efficacy (Hypothetical Reconstruction)

Based on the scientific practices of the time, a likely experimental protocol to compare the analgesic effects of this compound and morphine in an animal model (e.g., a dog or rabbit) would have involved the following steps:

-

Animal Selection and Baseline Measurement: A cohort of healthy animals of the same species and similar weight would be selected. A baseline pain threshold would be established using a noxious stimulus, such as a localized pressure or thermal stimulus, and the animal's reaction (e.g., withdrawal, vocalization) would be noted.

-

Drug Administration: The animals would be divided into groups, with one group receiving a saline control, another receiving a specific dose of morphine hydrochloride, and a third receiving an equivalent dose of this compound, all administered subcutaneously or intramuscularly.

-

Post-treatment Observation: At set time intervals following drug administration, the noxious stimulus would be reapplied, and the animal's response would be observed and compared to the baseline. The degree of analgesia would be inferred from the reduction in the animal's reaction to the stimulus.

-

Side Effect Monitoring: Throughout the experiment, the animals would be monitored for side effects such as sedation, respiratory depression, and changes in behavior.

Signaling Pathways of Opioid Alkaloids

The analgesic and other pharmacological effects of the primary alkaloids in this compound, particularly morphine and codeine, are mediated through their interaction with opioid receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located in the central and peripheral nervous systems. The major classes of opioid receptors are the µ (mu), δ (delta), and κ (kappa) receptors.

The G-Protein Coupled Receptor Signaling Cascade

The binding of an opioid agonist, such as morphine, to the µ-opioid receptor initiates a cascade of intracellular events. This signaling pathway is fundamental to the analgesic effects of this compound.

Caption: G-protein coupled signaling cascade of the µ-opioid receptor.

Mitogen-Activated Protein (MAP) Kinase Pathway Activation

Opioid receptor activation also leads to the stimulation of the MAP kinase (MAPK) pathway. This pathway is involved in the regulation of various cellular processes, and its activation by opioids may contribute to both the desired analgesic effects and the development of tolerance.

Caption: Opioid receptor activation of the MAP Kinase pathway.

Workflow for the Preparation of this compound

The production of this compound from raw opium involved a multi-step purification and formulation process to yield a sterile, injectable product.

Caption: Generalized workflow for the preparation of this compound.

Clinical Significance and Legacy

This compound represented a significant advancement in analgesic therapy in its time. The rationale for its development—that the combination of opium alkaloids might offer a more favorable therapeutic profile than morphine alone—is a concept that continues to be explored in modern pharmacology with combination therapies. While this compound and similar preparations have been largely superseded by semi-synthetic and synthetic opioids with more predictable pharmacokinetic and pharmacodynamic profiles, its history provides valuable insights into the evolution of pain management. The belief that the ancillary alkaloids could mitigate some of morphine's side effects, such as nausea and vomiting, was a key clinical argument for its use, although rigorous, controlled clinical trials from that era are not available to definitively substantiate these claims. Later clinical comparisons with morphine have yielded mixed results, with some studies suggesting advantages in terms of side effects or patient satisfaction, while others found no significant difference.

Conclusion

This compound holds a significant place in the history of analgesic drug development. As a purified, injectable form of "whole opium," it was a pioneering effort to harness the synergistic potential of multiple active compounds. While the limitations of early 20th-century analytical and clinical trial methodologies make a precise quantitative assessment of its initial performance challenging, the principles behind its creation continue to resonate in modern pharmacology. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the evolution of pharmaceutical formulation and the enduring quest for safer and more effective pain relief.

References

- 1. This compound [medbox.iiab.me]

- 2. What is the mechanism of Papaveretum? [synapse.patsnap.com]

- 3. What is Papaveretum used for? [synapse.patsnap.com]

- 4. Tail flick test - Wikipedia [en.wikipedia.org]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Hot plate test: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Chemical Composition and Structure of Pantopon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantopon, also known as Opium Alkaloids Hydrochlorides, is a pharmaceutical preparation consisting of a mixture of the total alkaloids extracted from opium, presented as their hydrochloride salts.[1] Historically, it was developed to provide the analgesic and sedative effects of whole opium in a standardized and injectable form. Unlike purified morphine, this compound was believed to offer a different therapeutic profile due to the synergistic or modulating effects of the other constituent alkaloids. This guide provides a detailed examination of the chemical composition, structure, and analytical methodologies pertinent to this compound, as well as the distinct signaling pathways of its principal components.

Chemical Composition of this compound

This compound is a complex mixture, but its primary pharmacological activity is derived from a group of five major opium alkaloids: morphine, codeine, thebaine, papaverine, and noscapine. The exact composition of this compound is intended to reflect the natural proportions of these alkaloids in opium, though standardized formulations exist.[1] Opium itself contains approximately 12% morphine.[1] The relative concentrations of these alkaloids can vary depending on the poppy strain and processing methods.[2]

Quantitative Data

The following table summarizes the typical composition of the primary alkaloids in this compound, presented as hydrochloride salts. It is important to note that these ratios can vary.

| Alkaloid | Chemical Formula (Base) | Molecular Weight (Base, g/mol ) | Typical Percentage in this compound (as HCl salts) |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | ~50% |

| Codeine | C₁₈H₂₁NO₃ | 299.36 | Varies |

| Thebaine | C₁₉H₂₁NO₃ | 311.37 | Varies |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | Varies |

| Noscapine | C₂₂H₂₃NO₇ | 413.42 | Varies |

Chemical Structures of Major Alkaloids

The principal alkaloids in this compound belong to two main chemical classes: phenanthrenes (morphine, codeine, thebaine) and benzylisoquinolines (papaverine, noscapine).[3]

Figure 1: Chemical structures of the phenanthrene (B1679779) alkaloids in this compound (Morphine, Codeine, Thebaine).

Figure 2: Chemical structures of the benzylisoquinoline alkaloids in this compound (Papaverine, Noscapine).

Experimental Protocols for Analysis

The analysis of this compound requires robust chromatographic techniques to separate and quantify the individual alkaloid components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This method is highly sensitive and specific for the simultaneous quantification of the major opium alkaloids.

1. Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol/water mixture with 0.1% formic acid) to achieve a target concentration.

-

Perform serial dilutions to prepare calibration standards and quality control samples.

-

For complex matrices, a solid-phase extraction (SPE) may be necessary.[3]

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.6 µm particle size) is typically used.[4]

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) carbonate.[4]

-

Mobile Phase B: Methanol.[4]

-

Gradient Elution: A typical gradient would be: 55% A (0-3 min), ramp to 8% A (3-11 min), and return to 55% A (11-15 min).[4]

-

Flow Rate: 0.2 mL/min.[4]

-

Column Temperature: 40 °C.[4]

-

Injection Volume: 1 µL.[4]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for each alkaloid are monitored.

-

Example [M+H]⁺ ions for quantification: Morphine (m/z 286.15), Codeine (m/z 300.18), Thebaine (m/z 312.15), Papaverine (m/z 340.15), Noscapine (m/z 414.25).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a reliable method for the analysis of opium alkaloids, often requiring derivatization for the more polar compounds like morphine.

1. Sample Preparation and Derivatization:

-

Dissolve the this compound sample in a suitable organic solvent (e.g., methanol).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

For derivatization, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70-90°C for 20-30 minutes. This step is crucial for morphine and codeine to improve their volatility and chromatographic behavior.[5]

2. GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for several minutes.

3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-550 is typically scanned.

-

Identification: Based on retention time and comparison of the mass spectrum with a reference library.

Signaling Pathways and Mechanisms of Action

The alkaloids in this compound exert their effects through distinct signaling pathways. The phenanthrene alkaloids are primarily known for their interaction with opioid receptors, while the benzylisoquinoline alkaloids have different mechanisms of action.

Morphine and Codeine: Opioid Receptor Agonism

Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] Codeine is a prodrug that is metabolized in the liver by the CYP2D6 enzyme to morphine, which is responsible for most of its analgesic effects.[7][8] The activation of MOR by morphine initiates a signaling cascade that leads to analgesia.

Opioid receptor signaling pathway of Morphine.

Thebaine: A Stimulatory Alkaloid

Thebaine has a stimulatory rather than a depressant effect on the central nervous system.[9] At high doses, it can cause convulsions.[9] Unlike morphine and codeine, the natural enantiomer of thebaine does not produce analgesic effects.[9] It is primarily used as a precursor for the semi-synthesis of other opioids like oxycodone and buprenorphine.[6] Its direct signaling pathway is not as well-characterized as that of morphine, but it is known to act as an antagonist at µ- and κ-opioid receptors and as an agonist at δ-opioid receptors.

Papaverine: Smooth Muscle Relaxant

Papaverine's mechanism of action is distinct from the phenanthrene alkaloids and does not involve opioid receptors.[10] It acts as a non-specific vasodilator and smooth muscle relaxant.[11] Its primary mechanisms include the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[12]

Mechanism of action of Papaverine.

Noscapine: A Microtubule-Interacting Agent

Noscapine, traditionally used as a cough suppressant, has gained attention for its potential anticancer properties. Its mechanism of action is unrelated to opioid receptors.[13] Noscapine interacts with tubulin, a key component of microtubules, leading to an arrest of the cell cycle in mitosis and subsequent apoptosis.[13] It has also been shown to modulate the NF-κB signaling pathway.[14][15]

Mechanism of action of Noscapine.

Conclusion

This compound represents a complex pharmaceutical preparation whose therapeutic effects are the result of the interplay of its constituent opium alkaloids. A thorough understanding of its chemical composition, the structures of its components, and their distinct mechanisms of action is crucial for researchers and professionals in drug development and pharmacology. The analytical methods detailed herein provide a framework for the quality control and further investigation of this and similar multi-component alkaloid-based medicines. The diverse signaling pathways of its main components underscore the multifaceted pharmacological profile of this compound, extending beyond simple opioid receptor agonism.

References

- 1. Opium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Codeine - Wikipedia [en.wikipedia.org]

- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Thebaine - Wikipedia [en.wikipedia.org]

- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 13. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 14. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Pantopon's Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantopon is a pharmaceutical preparation containing a mixture of opium alkaloids as their hydrochloride salts, formulated to reflect their natural proportions in opium.[1][2][3] This injectable formulation was developed to provide the therapeutic effects of whole opium while removing insoluble materials like tars.[2][3] The principal active components of this compound are the alkaloids morphine, codeine, thebaine, noscapine (B1679977), and papaverine (B1678415).[1][2][3] A common formulation of this compound consists of 20 parts morphine HCl, 5 parts codeine HCl, 8 parts noscapine HCl, 6 parts thebaine HCl, and papaverine, along with other miscellaneous alkaloids.[2][3] This guide provides a detailed in vitro characterization of these primary components, focusing on their receptor binding affinities, functional activities, and underlying signaling pathways.

Morphine

Morphine is a potent phenanthrene (B1679779) opioid receptor agonist and the most abundant alkaloid in opium. Its primary pharmacological effects, including analgesia, are mediated through the μ-opioid receptor (MOR).[4]

Quantitative Data: Opioid Receptor Binding Affinity and Functional Activity

The in vitro binding affinity and functional potency of morphine have been extensively characterized at the three classical opioid receptors: mu (μ), delta (δ), and kappa (κ).

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (GTPγS Assay) | Reference(s) |

| Morphine | μ (MOR) | 1.168 - 1.8 | EC50 = 15.5 nM, Emax = 60.9% | [4][5][6] |

| δ (DOR) | 90 | - | [4] | |

| κ (KOR) | 317 | - | [4] |

Note: Ki, EC50, and Emax values can vary between studies due to differences in experimental conditions.

Signaling Pathways

Morphine primarily signals through the Gαi/o subunit of the G-protein coupled μ-opioid receptor. This initiates a cascade of intracellular events.

Experimental Protocols

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a compound for the μ-opioid receptor using [³H]-DAMGO as the radioligand.

-

Materials:

-

Cell membranes expressing the recombinant human μ-opioid receptor.

-

[³H]-DAMGO (radioligand).

-

Unlabeled morphine (competitor).

-

Naloxone (B1662785) (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of morphine.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-DAMGO (near its Kd), and either vehicle (for total binding), a high concentration of naloxone (for non-specific binding), or varying concentrations of morphine.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.[7]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the morphine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of morphine that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Materials:

-

Cell membranes expressing the recombinant human μ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Morphine.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[8]

-

96-well filter plates.

-

-

Procedure:

-

Prepare serial dilutions of morphine.

-

In a 96-well plate, add assay buffer, GDP, and varying concentrations of morphine.

-

Add the membrane suspension to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.[8]

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate at 30°C for 60 minutes.[8]

-

Terminate the assay by rapid filtration through the filter plate and wash with ice-cold buffer.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all other readings.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the morphine concentration.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve using non-linear regression.[9][10]

-

Codeine

Codeine is another phenanthrene alkaloid found in opium. It is structurally similar to morphine but with a methyl group on the phenolic hydroxyl. It acts as a weak agonist at opioid receptors.[11]

Quantitative Data: Opioid Receptor Binding Affinity

Codeine exhibits a significantly lower binding affinity for opioid receptors compared to morphine.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Codeine | μ (MOR) | >100 | [12] |

| δ (DOR) | - | - | |

| κ (KOR) | - | - |

Note: Specific Ki values for codeine at δ and κ receptors are not as consistently reported as for the μ receptor, but its affinity is generally low.

Signaling Pathways

As a μ-opioid receptor agonist, codeine is expected to activate similar downstream signaling pathways as morphine, albeit with lower potency.

Experimental Protocols

The in vitro characterization of codeine's interaction with opioid receptors can be performed using the same radioligand binding and [³⁵S]GTPγS functional assays as described for morphine (Sections 2.3.1 and 2.3.2), with codeine used as the test compound.

Thebaine

Thebaine is a phenanthrene alkaloid and a key intermediate in the biosynthesis of other opioids. It has a distinct pharmacological profile compared to morphine and codeine.

Quantitative Data: Opioid Receptor Binding Affinity

Thebaine demonstrates a mixed affinity profile for opioid receptors.

| Ligand | Receptor | Binding Affinity (Ki, μM) | Reference(s) |

| (-)-Thebaine | μ (MOR) | - | [13] |

| δ (DOR) | 1.02 | [13] | |

| (+)-Thebaine | μ (MOR) | 2.75 | [13] |

| δ (DOR) | - | [13] |

Note: The natural isomer is (-)-thebaine. Functional activity data for thebaine at opioid receptors is limited.

Experimental Protocols

The binding affinity of thebaine at opioid receptors can be determined using the radioligand binding assay protocol outlined in Section 2.3.1, with thebaine as the competing ligand. Functional activity can be assessed using the [³⁵S]GTPγS assay described in Section 2.3.2.

Noscapine

Noscapine, a benzylisoquinoline alkaloid, lacks significant opioid activity and is primarily known for its antitussive (cough suppressant) effects. Its mechanism of action involves interaction with microtubules and sigma receptors.[14][15]

Quantitative Data: Target Binding and Functional Effects

| Target | Parameter | Value (μM) | Reference(s) |

| Tubulin | Kd | 144 | [16] |

| Sigma (σ) Receptor | Agonist Activity | - | [5] |

Signaling Pathways and Mechanism of Action

Noscapine's primary mechanism involves binding to tubulin, which alters microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells.[14][15] It also exhibits agonist activity at sigma (σ) receptors, which is thought to contribute to its antitussive effects.[5]

Experimental Protocols

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99%).

-

G-PEM Buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP).

-

Noscapine.

-

96-well plate.

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C.

-

-

Procedure:

-

Reconstitute tubulin in G-PEM buffer.

-

In a pre-warmed 96-well plate, add reconstituted tubulin and varying concentrations of noscapine.

-

Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C to monitor microtubule polymerization.[2]

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time to generate polymerization curves.

-

Compare the curves for different noscapine concentrations to the vehicle control to determine the effect on the rate and extent of tubulin polymerization.

-

Papaverine

Papaverine is a benzylisoquinoline alkaloid that acts as a non-specific phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[17]

Quantitative Data: Phosphodiesterase Inhibition

Papaverine shows potent inhibition of PDE10A.

| Target | Parameter | Value (nM) | Reference(s) |

| PDE10A | IC50 | 17 - 19 | [1][18] |

| PDE3A | IC50 | 284 | [1] |

Signaling Pathways

By inhibiting PDEs, papaverine increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Experimental Protocols

This protocol describes a general method for measuring PDE activity and the inhibitory effect of compounds like papaverine.

-

Materials:

-

Purified PDE enzyme (e.g., PDE10A).

-

cAMP or cGMP (substrate).

-

Papaverine.

-

Assay buffer.

-

Detection reagents (e.g., for measuring the product 5'-AMP or 5'-GMP, or a luminescent assay kit).

-

-

Procedure:

-

Prepare serial dilutions of papaverine.

-

In a microplate, add the PDE enzyme, the substrate (cAMP or cGMP), and varying concentrations of papaverine or vehicle control.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).[19]

-

Add detection reagents to quantify the amount of product formed (or remaining substrate).

-

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PDE activity inhibition for each papaverine concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the papaverine concentration.

-

Determine the IC50 value using non-linear regression.

-

Conclusion

The components of this compound exhibit a diverse range of in vitro pharmacological activities. Morphine and, to a lesser extent, codeine, act as agonists at opioid receptors, primarily the μ-subtype, initiating G-protein-mediated signaling cascades. Thebaine also interacts with opioid receptors but with a different affinity profile. In contrast, noscapine and papaverine exert their effects through distinct mechanisms: noscapine by targeting microtubules and sigma receptors, and papaverine by inhibiting phosphodiesterases. This technical guide provides a foundational understanding of the in vitro characteristics of this compound's principal alkaloids, offering valuable data and methodologies for researchers in pharmacology and drug development. Further investigation into the interplay of these components and their combined effects in vitro would provide a more comprehensive understanding of this compound's overall pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ohsu.edu [ohsu.edu]

- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]

- 15. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Effects of Pantopon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantopon, also known by the non-proprietary name Papaveretum, is a pharmaceutical preparation composed of a mixture of opium alkaloids in their naturally occurring proportions as hydrochloride salts. This guide provides a detailed technical overview of the multifaceted effects of this compound on the central nervous system (CNS). The primary constituents responsible for its CNS activity are the opioid alkaloids morphine and codeine, which act as agonists at opioid receptors, and the non-opioid alkaloid papaverine (B1678415), which functions as a smooth muscle relaxant. This document synthesizes available quantitative data on receptor binding affinities and pharmacodynamic effects, details key experimental protocols for assessing its CNS impact, and visually represents the core signaling pathways and experimental workflows. The synergistic and individual actions of its components result in potent analgesia, sedation, and respiratory depression, making a thorough understanding of its neuropharmacology crucial for research and development in pain management and related fields.

Introduction

This compound is a compound analgesic agent derived from opium, containing a standardized mixture of alkaloid hydrochlorides. The current formulation, as defined by the British Pharmacopoeia, consists of morphine hydrochloride, papaverine hydrochloride, and codeine hydrochloride.[1][2] Historically, it was considered to offer a superior side-effect profile compared to morphine alone, though it is less commonly used today.[3] Its effects on the central nervous system are complex, arising from the interplay of its constituent alkaloids, each with a distinct mechanism of action. The opioid components, morphine and codeine, are the primary drivers of its analgesic, sedative, and respiratory depressant effects through their interaction with opioid receptors.[4][5] Papaverine, a benzylisoquinoline alkaloid, contributes to its overall profile through its actions as a phosphodiesterase inhibitor, leading to smooth muscle relaxation.[5] This guide aims to provide a comprehensive technical resource on the CNS effects of this compound for a scientific audience.

Quantitative Data on CNS Effects

The quantitative assessment of this compound's CNS effects involves examining the binding affinities of its components to opioid receptors and the dose-response relationships for its key pharmacological actions.

Opioid Receptor Binding Affinity

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| Morphine | µ (mu) | 1.168 | Human | [6] |

| Codeine | µ (mu) | >100 | Human | [6][7] |

Note: Data for delta (δ) and kappa (κ) opioid receptor binding affinities for codeine are not widely reported in direct comparative studies.

Pharmacodynamic Effects

The clinical and preclinical effects of this compound are dose-dependent. Key pharmacodynamic parameters include the effective dose for 50% of the maximal response (ED₅₀) for therapeutic effects like analgesia and sedation, and the lethal dose for 50% of subjects (LD₅₀) as a measure of acute toxicity.

| Effect | Parameter | Value | Species | Route | Reference |

| Anesthesia (as adjunct) | Therapeutic Half-life | 3.61 hours (compared to 6.18 hours for morphine) | Human | Intravenous | [3][8] |

| Postoperative Analgesia | Median Pain Score | 0 (on a 0-10 scale) | Human | Intravenous (PCA) | [9] |

| Analgesia (Morphine component) | ED₅₀ (Hot Plate Test) | ~5 mg/kg | Mouse | Intraperitoneal | [10] |

| Acute Toxicity (Piperine - structurally related alkaloid) | LD₅₀ | 15.1 mg/kg | Mouse | Intravenous | [11] |

Note: Specific ED₅₀ and LD₅₀ values for the complete this compound (Papaveretum) mixture are not consistently reported in recent literature. The data presented for morphine's analgesic ED₅₀ and the LD₅₀ of a structurally related alkaloid provide context for the potency and toxicity of its components.

Experimental Protocols

The characterization of this compound's CNS effects relies on a variety of well-established experimental protocols. The following sections detail the methodologies for key in vivo and in vitro assays.

Assessment of Analgesia: Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic efficacy of opioid compounds by measuring the latency of a thermal pain response.[1][12]

-

Apparatus: A metal plate that can be maintained at a constant temperature (typically 55 ± 0.5°C), enclosed by a transparent cylinder.[1]

-

Procedure:

-

Animals (typically mice or rats) are habituated to the testing environment.[1]

-

A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded before drug administration.[1]

-

This compound or a control substance is administered, usually via intraperitoneal or subcutaneous injection.

-

At predetermined time points after administration, the animal is placed back on the hot plate, and the latency to the nociceptive response is measured.[10]

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[1]

-

-

Endpoint: A significant increase in the response latency compared to baseline and control groups indicates an analgesic effect.[1]

Evaluation of Respiratory Depression: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals to assess opioid-induced respiratory depression.[13][14][15]

-

Apparatus: A sealed chamber connected to a pressure transducer to detect respiratory-related pressure changes.[15]

-

Procedure:

-

The animal is placed in the plethysmography chamber and allowed to acclimatize.[15]

-

Baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air per breath), and minute ventilation (total volume of air breathed per minute), are recorded.[15]

-

This compound or a control substance is administered.

-

Respiratory parameters are continuously monitored for a specified period.

-

-

Endpoint: A significant decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression.[16]

Measurement of Neurotransmitter Release: In Vivo Microdialysis

In vivo microdialysis is a technique used to sample the extracellular fluid of specific brain regions in freely moving animals to measure neurotransmitter levels.[17][18][19]

-

Apparatus: A microdialysis probe with a semi-permeable membrane, a syringe pump, and a fraction collector. The collected samples are typically analyzed using high-performance liquid chromatography (HPLC).[17]

-

Procedure:

-

The microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum or nucleus accumbens.[17][19]

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Basal neurotransmitter levels (e.g., dopamine (B1211576), serotonin, acetylcholine) are established by collecting and analyzing several baseline dialysate samples.[17]

-

This compound or a control substance is administered systemically or locally through the probe.

-

Dialysate samples are collected at regular intervals to measure changes in neurotransmitter concentrations.

-

-

Endpoint: Alterations in the extracellular concentrations of neurotransmitters following drug administration provide insights into the drug's mechanism of action on specific neural circuits.[17][18]

Determination of Receptor Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are in vitro techniques used to determine the affinity and selectivity of a drug for specific receptors.[20][21][22][23]

-

Materials: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors), the unlabeled test compound (components of this compound), and a filtration apparatus.[23]

-

Procedure:

-

The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[20]

-

After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

The amount of radioactivity on the filters, representing the bound radioligand, is quantified using a scintillation counter.[20]

-

-

Endpoint: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Signaling Pathways and Mechanisms of Action

The CNS effects of this compound are mediated by distinct signaling pathways activated by its constituent alkaloids.

Opioid Alkaloids (Morphine and Codeine)

Morphine and its prodrug, codeine, primarily act on G-protein coupled opioid receptors (GPCRs), with a higher affinity for the µ-opioid receptor.[5] The activation of these receptors initiates a cascade of intracellular events that lead to a reduction in neuronal excitability and neurotransmitter release.

Caption: Signaling pathway of opioid components in this compound.

Papaverine

Papaverine is not an opioid and does not bind to opioid receptors. Its primary mechanism of action in the CNS is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5] This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

References

- 1. benchchem.com [benchchem.com]

- 2. KEGG DRUG: Papaveretum [kegg.jp]

- 3. scispace.com [scispace.com]

- 4. What is Papaveretum used for? [synapse.patsnap.com]

- 5. What is the mechanism of Papaveretum? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Papaveretum for anaesthesia and its comparison with morphine. Anaesthetic time/dose curves VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of papaveretum-promethazine with morphine-ondansetron for patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]

- 15. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Effects of morphine on release of acetylcholine in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 22. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Molecular Targets of Opium Alkaloid Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opium, the dried latex from the poppy plant Papaver somniferum, is a complex mixture of over 30 different alkaloids.[1] These compounds can be broadly categorized into two main chemical classes: phenanthrenes and benzylisoquinolines. The phenanthrene (B1679779) alkaloids, which include the well-known opioids morphine, codeine, and thebaine, primarily exert their effects through interaction with opioid receptors in the central nervous system.[2] The benzylisoquinoline alkaloids, such as papaverine (B1678415) and noscapine (B1679977), have distinct molecular targets and pharmacological actions.[3] This technical guide provides a comprehensive overview of the primary molecular targets of the five major opium alkaloids, presenting quantitative binding data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways.